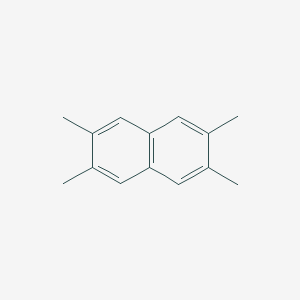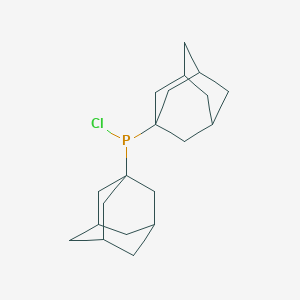
Di(1-adamantyl)chlorophosphine
Übersicht
Beschreibung
Di(1-adamantyl)chlorophosphine is a bifunctional ligand that can be used for the palladium-catalyzed coupling of aryl chlorides and amines . It has a molecular formula of C20H30ClP and a molecular weight of 336.88 .
Synthesis Analysis
Di(1-adamantyl)chlorophosphine is synthesized from adamantane, phosphorous pentachloride, and anhydrous . A detailed synthesis method involves a multi-step reaction with phosphorus trichloride, aluminum chloride, and LiAlH4 .Wissenschaftliche Forschungsanwendungen
Phosphine Ligands
Di(1-adamantyl)chlorophosphine is a type of phosphine ligand . Phosphine ligands are commonly used in coordination chemistry and catalysis. They can bind to a metal center to form a coordination complex, which can then be used in various chemical reactions.
Cross Coupling Reactions
This compound is suitable for various types of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Catalysis
Di(1-adamantyl)chlorophosphine can act as a ligand in catalysis, enhancing the efficiency and selectivity of various chemical reactions . The unique structure of the adamantyl groups can influence the steric and electronic properties of the catalyst, potentially leading to improved performance.
Material Science
In material science, this compound could be used in the synthesis of new materials with unique properties. The adamantyl groups could impart increased stability and rigidity to these materials .
Chemical Synthesis
Di(1-adamantyl)chlorophosphine can be used in the synthesis of other phosphorus-containing compounds . The chlorophosphine group can react with various nucleophiles, allowing for the introduction of different functional groups.
Chromatography
In chromatography, phosphine ligands like Di(1-adamantyl)chlorophosphine could potentially be used in the development of new stationary phases . The unique interactions between the adamantyl groups and analytes could lead to improved separation efficiency.
Wirkmechanismus
Target of Action
Di(1-adamantyl)chlorophosphine, also known as Di(adamantan-1-yl)chlorophosphine, is primarily used as a ligand in various palladium-catalyzed coupling reactions . The primary target of this compound is the palladium atom in these reactions .
Mode of Action
The compound interacts with its target by forming a complex with the palladium atom. This complex is then involved in various types of coupling reactions, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The formation of this complex allows for the stabilization and activation of the palladium atom, tuning the selectivity of the desired transformation .
Biochemical Pathways
The biochemical pathways affected by Di(1-adamantyl)chlorophosphine are those involved in carbon-carbon and carbon-heteroatom bond forming reactions . The compound, acting as a ligand, influences these pathways by enabling the palladium-catalyzed coupling reactions that are integral to these processes .
Result of Action
The result of Di(1-adamantyl)chlorophosphine’s action is the facilitation of various types of palladium-catalyzed coupling reactions . These reactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds . Therefore, the compound plays a significant role in these essential biochemical processes.
Safety and Hazards
Zukünftige Richtungen
The adamantane moiety, which is a part of Di(1-adamantyl)chlorophosphine, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The future directions of Di(1-adamantyl)chlorophosphine research could involve its further applications in these areas.
Eigenschaften
IUPAC Name |
bis(1-adamantyl)-chlorophosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOJCPQWSXCCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(C45CC6CC(C4)CC(C6)C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455585 | |
| Record name | Di(1-adamantyl)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(1-adamantyl)chlorophosphine | |
CAS RN |
157282-19-4 | |
| Record name | Diadamantylchlorophosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157282-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di(1-adamantyl)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


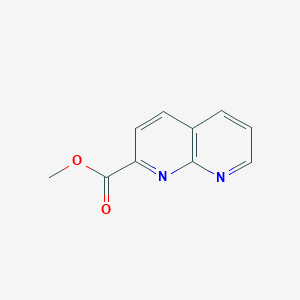
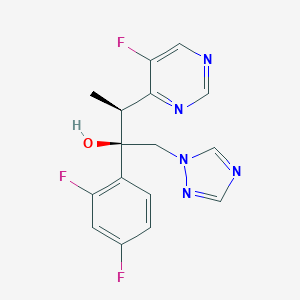

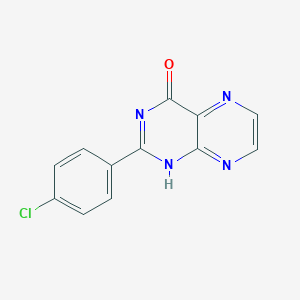
![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)
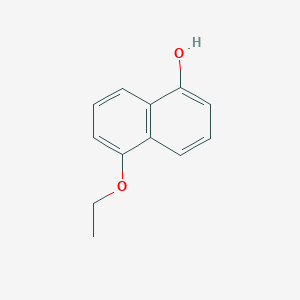




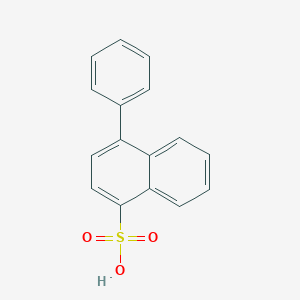
![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)
